molecular formula C13H17NO4 B2453259 (2R,4R)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 1009335-39-0

(2R,4R)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B2453259
CAS No.: 1009335-39-0
M. Wt: 251.282
InChI Key: WDEQGLDWZMIMJM-VXGBXAGGSA-N
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Description

(2R,4R)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, substituted with hydroxyl and hydroxymethyl groups, and a benzyl ester group. The stereochemistry of the compound is specified by the (2R,4R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as L-proline or its derivatives.

    Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions, often involving nucleophilic substitution or condensation reactions.

    Introduction of Hydroxyl and Hydroxymethyl Groups: The hydroxyl and hydroxymethyl groups are introduced through selective functionalization reactions, such as hydroxylation or reduction of corresponding carbonyl compounds.

    Esterification: The final step involves the esterification of the carboxyl group with benzyl alcohol under acidic or basic conditions to form the benzyl ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Optimization of Reaction Conditions: Industrial processes optimize reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.

    Use of Catalysts: Catalysts such as transition metal complexes or enzymes may be employed to enhance reaction rates and selectivity.

    Purification Techniques: Advanced purification techniques like chromatography and crystallization are used to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl or ester groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4, CrO3 (Chromium trioxide)

    Reducing Agents: LiAlH4, NaBH4

    Nucleophiles: Alkoxides, amines, thiols

Major Products

    Oxidation Products: Aldehydes, ketones, carboxylic acids

    Reduction Products: Alcohols, amines

    Substitution Products: Ethers, esters, amides

Scientific Research Applications

Chemistry

In chemistry, (2R,4R)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is used as a chiral building block for the synthesis of complex molecules. Its stereochemistry is crucial for the development of enantiomerically pure compounds.

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies. Its structural features make it a valuable tool for probing biological mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (2R,4R)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with active sites, while the benzyl ester group may enhance binding affinity through hydrophobic interactions. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • (2R,4S)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
  • (2S,4R)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
  • (2S,4S)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Uniqueness

(2R,4R)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This configuration can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

benzyl (2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c15-8-11-6-12(16)7-14(11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15-16H,6-9H2/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEQGLDWZMIMJM-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1CO)C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN([C@H]1CO)C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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